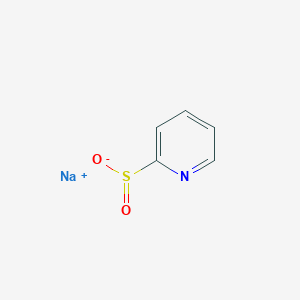

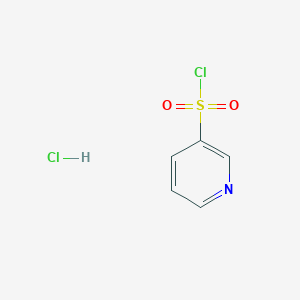

Sodium pyridine-2-sulfinate

Descripción general

Descripción

Sodium pyridine-2-sulfinate is a versatile reagent in organic synthesis, particularly in the synthesis of sulfur compounds. It is characterized by its stable properties, simple synthesis, and affordability. This compound has been utilized in various organic reactions, including the construction of sulfur-containing bonds such as S-S, S-N, and S-P, and is known for its wide substrate scope and reaction mechanisms .

Synthesis Analysis

The synthesis of sodium pyridine-2-sulfinate and related compounds has been explored through various methods. For instance, the generation of sodium 2-pyridinesulfenate, a closely related compound, was achieved through an ipso-substitution reaction of 2-alkyl- or 2-aryl-sulfinylpyridine N-oxides with sodium ethoxide, which upon exposure to oxygen, readily converted to the corresponding sulfinates . Additionally, multifunctionalized 5-alkylidene-3-pyrrolin-2-ones were synthesized using a four-component cascade cyclization reaction involving sodium sulfinates .

Molecular Structure Analysis

The molecular structure of sodium pyridine-2-sulfinate derivatives has been characterized using various spectroscopic techniques. For example, the sodium salt of a sulfonated water-soluble ligand, which is structurally related to sodium pyridine-2-sulfinate, was crystallized and its structure was determined by X-ray crystallography. The compound exhibited pi-pi stacking interactions that directed the self-assembly of the structural motifs in the solid state .

Chemical Reactions Analysis

Sodium pyridine-2-sulfinate participates in a variety of chemical reactions. It has been used as a sulfur source in the iodine-mediated difunctionalization of imidazopyridines, leading to the selective synthesis of sulfones and sulfides . Furthermore, copper-catalyzed reactions have employed sodium sulfinates for the aminosulfonylation of unactivated alkenes, resulting in the formation of sulfonylated pyrrolidones . Another copper-assisted method facilitated the conversion of hydroxypyridines and sodium sulfinates into pyridinyl tosylates .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of sodium pyridine-2-sulfinate are not detailed in the provided papers, the general properties of sodium sulfinates suggest that they are stable and can be handled under various conditions without significant decomposition. Their reactivity in different chemical reactions indicates good functional group tolerance and the ability to undergo transformations under mild conditions .

Aplicaciones Científicas De Investigación

1. Synthesis of Sulfones and Sulfides

Sodium pyridine-2-sulfinate has been utilized in the novel iodine-induced sulfonylation and sulfenylation of imidazopyridines, leading to the selective synthesis of sulfones and sulfides. This process demonstrates good yields and tolerates a wide range of substrates and functional groups, indicating its versatility in organic synthesis (Guo et al., 2018).

2. Sulfonylation of Heteroaromatic N-oxides

Another application is in the eco-friendly synthesis of various 2-sulfonyl quinolines/pyridines. This is achieved through the sulfonylation of heteroaromatic N-oxides with sodium sulfinates in water, highlighting the method's efficiency, simplicity, and compatibility with different functional groups (Peng et al., 2019).

3. Palladium-Catalyzed Cross-Coupling Reactions

Sodium pyridine-2-sulfinate serves as a stable and easily preparable nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides. This process allows the preparation of a broad range of linked pyridines, showcasing its significant scope (Markovic et al., 2017).

4. Synthesis of Sulfonate Esters

A copper-assisted method has been developed using sodium pyridine-2-sulfinate for converting hydroxypyridines and sodium sulfinates into pyridinyl tosylates. This method is base- and ligand-free and uses readily available materials, demonstrating its practicality in organic synthesis (Li et al., 2022).

5. Mechanism of Pyridine Nucleotide Reduction

In a historical context, sodium pyridine-2-sulfinate was suggested to play a role in the reduction of pyridine nucleotides by sodium dithionite, attaching to the pyridine ring and undergoing hydrolysis (Yarmolinsky & Colowick, 1956).

6. Generation of Sulfenate Salts

Research has also focused on the generation of sulfenate salts via ipso-substitution of azaheterocyclic sulfoxides. This process led to the preparation of sodium 2-pyridinesulfenate, marking it as the first example of a stable sulfenate (Furukawa et al., 1989).

7. Desulfinative Cross-Coupling Mechanism Studies

Sodium pyridine-2-sulfinate has been a subject of mechanistic studies in palladium-catalyzed desulfinative cross-coupling, highlighting its effectiveness compared to boron-derived reagents and shedding light on the reaction mechanism (de Gombert et al., 2020).

Safety And Hazards

Direcciones Futuras

The future directions of Sodium pyridine-2-sulfinate could involve further exploration of its use in Suzuki-Miyaura cross-coupling reactions and other chemical reactions . Its potential applications in the synthesis of diverse pyridine derivatives and therapeutically valuable pyridine rings could also be investigated .

Propiedades

IUPAC Name |

sodium;pyridine-2-sulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S.Na/c7-9(8)5-3-1-2-4-6-5;/h1-4H,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCGASCBCQJRDJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)S(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4NNaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium pyridine-2-sulfinate | |

CAS RN |

24367-66-6 | |

| Record name | Sodium Pyridine-2-sulfinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B152815.png)

![Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate](/img/structure/B152816.png)

![Pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152818.png)

![Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B152821.png)